2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol
Overview
Description
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is particularly notable for its spectroscopic properties and its ability to bind to amyloid fibrils, making it useful in the study of neurodegenerative diseases .
Preparation Methods
The synthesis of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods involve the use of specific reagents and conditions to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol involves its ability to bind to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is influenced by the concentration of the compound and the presence of solvents such as acetonitrile . The compound’s interaction with amyloid fibrils is crucial for its use as a fluorescent dye in the study of neurodegenerative diseases.
Comparison with Similar Compounds
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol is unique in its high fluorescence and binding affinity to amyloid fibrils, making it more effective than other standard amyloid fluorescent markers like thioflavin T . Similar compounds in the benzothiazole family include:
2-(4’-Nitrophenyl)-benzothiazole-6-carbonyl chloride: Used in the synthesis of other benzothiazole derivatives.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: Exhibits anti-inflammatory activity.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCWXZECJHKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259803 | |
Record name | 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-94-6 | |
Record name | 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566169-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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